molecular formula C15H24N2O17P2 B1216138 Galactose-uridine-5'-diphosphate CAS No. 2956-16-3

Galactose-uridine-5'-diphosphate

Cat. No. B1216138
CAS RN: 2956-16-3
M. Wt: 566.3 g/mol
InChI Key: HSCJRCZFDFQWRP-ABVWGUQPSA-N
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Description

Synthesis Analysis

UDP-Gal is synthesized through a well-coordinated enzymatic process. Initially, UDP-glucose (UDP-Glc) is converted into UDP-Gal by the action of UDP-galactose 4-epimerase (GalE), which demonstrates a unique enzymological, chemical, and stereochemical behavior, including irreversible binding of NAD, nonstereospecific hydride transfer, and activation by uridine nucleotides (Frey & Hegeman, 2013). Additionally, practical enzyme-based methods have facilitated the synthesis of UDP-Gal on a millimole scale, leveraging galactokinase and Gal-1-P uridyltransferase in conjunction with regenerating systems for ATP and UTP (Heidlas, Lees, & Whitesides, 1992).

Molecular Structure Analysis

The molecular structure of UDP-Gal is complex and pivotal for its function in biochemical pathways. Galactose-1-phosphate uridylyltransferase, involved in the Leloir pathway of galactose metabolism, showcases the reversible transfer of the uridine monophosphoryl moiety of UDP-Glc to galactose 1-phosphate, forming UDP-Gal. The structure of this enzyme complexed with UDP highlights the intricate molecular interactions facilitating this conversion (Wedekind, Frey, & Rayment, 1995).

Chemical Reactions and Properties

UDP-Gal participates in numerous chemical reactions, acting as a galactosyl donor in the synthesis of glycoconjugates. The enzyme galactosyltransferase, which requires UDP-Gal as a substrate, demonstrates significant activity in both normal and pathological conditions, such as in ovarian cancer, where its activity correlates with tumor progression (Bhattacharya, Chatterjee, & Barlow, 1976).

Physical Properties Analysis

The physical properties of UDP-Gal, such as solubility, stability, and reactivity, are influenced by its molecular structure. These properties are essential for its biological functions and its interaction with various enzymes and substrates.

Chemical Properties Analysis

The chemical properties of UDP-Gal, including its reactivity with specific enzymes and its role as a substrate in enzymatic reactions, underscore its importance in metabolic pathways. Its synthesis and conversion to other nucleotide sugars, facilitated by enzymes like UDP-galactose 4-epimerase, highlight the dynamic nature of UDP-Gal in cellular processes (Frey & Hegeman, 2013).

Scientific Research Applications

1. Cancer Research

  • Galactosyltransferase Activity in Ovarian Cancer : Increased activity of uridine 5'-diphosphate-galactose:glycoprotein galactosyltransferase was found in ovarian epithelial adenocarcinomas compared to normal ovaries. This enzyme, requiring Mn2+ and Triton X-100, correlates with tumor volume and clinical status in ovarian cancer patients, indicating its potential as a marker for tumor progression and therapeutic response (Bhattacharya, Chatterjee, & Barlow, 1976).

2. Biochemical Studies

  • Transformation of UDP-Glucose to UDP-Galactose : The enzyme from S. fragilis can convert uridine diphosphate glucose (UDPG) to about 25% of a compound containing galactose, identified as uridine diphosphate galactose (UDP-Galactose). This discovery is significant for understanding the mechanism of UDPG action (Leloir, 1951).

  • Enzymatic Conversion in Galactose Metabolism : Studies on uridine-diphosphate-glucose (UDPG) have shown its role in the enzymatic conversion to uridine-5'-phosphate and its involvement in the Leloir pathway of galactose metabolism (Paladini & Leloir, 1952).

Future Directions

Recent studies suggest a potential role for UDP-Glucose as a signaling molecule in plants . Following the changes in gene expression and metabolite levels after exogenous UDP-Glc application will shed light on the potential activation of signaling pathways that translate this signal to plant metabolism and physiological adaptation .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-ABVWGUQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903962
Record name Uridine diphosphate galactose
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Molecular Weight

566.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Disodium salt: White powder; [Sigma-Aldrich MSDS], Solid
Record name Uridine diphosphate galactose
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Record name Uridine diphosphategalactose
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Product Name

Galactose-uridine-5'-diphosphate

CAS RN

2956-16-3
Record name UDP-Galactose
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Record name Uridine diphosphate galactose
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Record name Galactose-uridine-5'-diphosphate
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Record name Uridine diphosphate galactose
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Record name URIDINE 5'-DIPHOSPHOGALACTOSE
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Record name Uridine diphosphategalactose
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URL http://www.hmdb.ca/metabolites/HMDB0000302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
GR Flentke, PA Frey - Biochemistry, 1990 - ACS Publications
George R. Flentke* and Perry A. Frey* Institute for Enzyme Research, Graduate School, and Department of Biochemistry, College of Agricultural and Life Sciences, University of …
Number of citations: 20 pubs.acs.org
LM Patt, GA Van Nest, WJ Grimes - Cancer Research, 1975 - AACR
The ability of suspensions of BALB/c cells to catalyze the incorporation of nucleotide sugars into complex polysaccharides has been compared. These cells have previously been …
Number of citations: 23 aacrjournals.org
KG Eriksson-Greenberg, K Nordström - Journal of Bacteriology, 1973 - Am Soc Microbiol
… These genes are concerned with the biosynthesis of galactose uridine 5'diphosphate and uridine 5'-diphosphate galactose, which are substrates for the biosynthesis of …
Number of citations: 20 journals.asm.org
JB Thoden, AD Hegeman, G Wesenberg… - Biochemistry, 1997 - ACS Publications
UDP-galactose 4-epimerase from Escherichia coli catalyzes the interconversion of UDP-galactose and UDP-glucose through the transient reduction of the tightly bound cofactor NAD + . …
Number of citations: 140 pubs.acs.org
BA Swanson, PA Frey - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received September 22, 1993® abstract: The role of lysine 153 in the action of UDP-galactose 4-epimerase from Escherichia coli has been investigated by site …
Number of citations: 70 pubs.acs.org
JB Thoden, FJ Ruzicka, PA Frey, I Rayment… - Biochemistry, 1997 - ACS Publications
Galactose-1-phosphate uridylyltransferase plays a key role in galactose metabolism by catalyzing the transfer of a uridine 5‘-phosphoryl group from UDP-glucose to galactose 1-…
Number of citations: 65 pubs.acs.org
Y Liu, JL Vanhooke, PA Frey - Biochemistry, 1996 - ACS Publications
UDP-galactose 4-epimerase from Escherichia coli contains tightly bound NAD + , which participates in catalyzing the interconversion of UDP-galactose and UDP-glucose through its …
Number of citations: 39 pubs.acs.org
A Arabshahi, RS Brody, A Smallwood, TC Tsai… - Biochemistry, 1986 - ACS Publications
Revised Manuscript Received May 1, 1986 abstract: A convenient new procedure for purifying galactose-1-phosphate uridylyltransferase from Escherichia coli is described. It departs …
Number of citations: 35 pubs.acs.org
SC Timmons, JPM Hui, JL Pearson, P Peltier… - Organic …, 2008 - ACS Publications
… In contrast, the α-d-galactopyranosyl-1-phosphate uridyltransferase responsible for the production of α-d-galactose uridine 5‘-diphosphate was able to convert α-d-galactofuranosyl-1-…
Number of citations: 32 pubs.acs.org
FJ Ruzicka, JE Wedekind, J Kim, I Rayment… - Biochemistry, 1995 - ACS Publications
MATERIALS AND METHODS Materials. 1, 10-Phenanthroline monohydrate was obtained from GFS Chemicals. 8-Hydroxyquinoline, 8-hydroxyquinoline sulfonate, and 2, 2'-bipyridyl …
Number of citations: 36 pubs.acs.org

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